molecular formula C16H16F3N3O2S B2867409 2-(4-(3-(thiophen-2-ylmethyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide CAS No. 1235158-91-4

2-(4-(3-(thiophen-2-ylmethyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide

Cat. No. B2867409
CAS RN: 1235158-91-4
M. Wt: 371.38
InChI Key: ZWIPXZXXMHIHQB-UHFFFAOYSA-N
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Description

2-(4-(3-(thiophen-2-ylmethyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide, commonly known as TAK-659, is a small molecule inhibitor that is currently being studied for its potential use in treating various types of cancer and autoimmune diseases. This molecule was developed by Takeda Pharmaceutical Company Limited and has shown promising results in preclinical studies.

Scientific Research Applications

Pharmacological Properties

One application of ureido-acetamide derivatives, which includes compounds structurally related to 2-(4-(3-(thiophen-2-ylmethyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide, is as non-peptide cholecystokinin-B (CCKB) receptor antagonists. These compounds have been shown to display nanomolar affinity for CCKB receptors and behave as potent antagonists in functional models of brain CCKB receptor-mediated responses. Furthermore, they also exhibit high affinity for gastrin binding sites in the stomach, suggesting their potential in exploring physiological functions of CCKB receptors (Bertrand et al., 1994).

Antimicrobial Evaluation

Compounds with structures similar to 2-(4-(3-(thiophen-2-ylmethyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide have been synthesized and evaluated for antimicrobial activities. These derivatives have shown varying degrees of activity against selected microbial species, highlighting their potential use in antimicrobial applications (Gul et al., 2017).

Enzyme Inhibition and Molecular Docking Studies

Derivatives of this compound have been synthesized and evaluated for enzyme inhibitory potentials against various enzymes such as acetylcholinesterase and urease. These studies, supported by molecular docking, indicate that these compounds could serve as bioactive molecules in future therapeutic applications (Riaz et al., 2020).

Corrosion Inhibition

Thiophene derivatives structurally related to 2-(4-(3-(thiophen-2-ylmethyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide have been investigated for their corrosion inhibiting properties. These compounds have demonstrated efficient inhibition capabilities, suggesting their potential application in materials science, particularly in corrosion prevention (Daoud et al., 2014).

Optoelectronic Properties

Thiazole-based polythiophenes, which share structural similarities with the compound , have been synthesized and their optoelectronic properties investigated. These studies suggest potential applications in the field of materials science, particularly in the development of conducting polymers with specific optical and electronic properties (Camurlu & Guven, 2015).

properties

IUPAC Name

2-[4-(thiophen-2-ylmethylcarbamoylamino)phenyl]-N-(2,2,2-trifluoroethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O2S/c17-16(18,19)10-21-14(23)8-11-3-5-12(6-4-11)22-15(24)20-9-13-2-1-7-25-13/h1-7H,8-10H2,(H,21,23)(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIPXZXXMHIHQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(3-(thiophen-2-ylmethyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide

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